Angiotensinogen (1-14), human
CAS No.:
VCID: VC21543565
Molecular Formula: C83H122N24O19
Molecular Weight: 1760.0 g/mol
* For research use only. Not for human or veterinary use.

Description |
Angiotensinogen (1-14), human, also known as tetradecapeptide (TDP), is a synthetic peptide fragment derived from the N-terminal region of human angiotensinogen. It corresponds to amino acids 1-14 of the endogenous human angiotensinogen protein, which serves as the precursor for all angiotensin peptides involved in blood pressure regulation and fluid homeostasis . Biological RoleAngiotensinogen (1-14) is cleaved by renin at the Leu-Val peptide bond to release angiotensin I, which is then converted to angiotensin II by angiotensin-converting enzyme (ACE) . Angiotensin II is a potent vasoconstrictor and plays a central role in regulating blood pressure and electrolyte balance. Effects on Vascular TissueStudies have shown that Angiotensinogen (1-14) induces contraction of isolated rat femoral resistance vessels. This effect is modulated by the angiotensin II receptor partial antagonist saralasin and enhanced by the serine protease kallikrein . Vascular Contraction Studies
Comparison with Other Angiotensin PeptidesUnlike Angiotensin-(1-12), which has been suggested as an alternative precursor of angiotensin II but remains undetectable in most human and animal studies , Angiotensinogen (1-14) is a well-defined precursor in the renin-angiotensin system. Clinical and Therapeutic ImplicationsWhile Angiotensinogen (1-14) itself is not used therapeutically, understanding its role in the renin-angiotensin system can inform strategies for managing hypertension and related cardiovascular diseases. The RAS pathway is a key target for drugs like ACE inhibitors and angiotensin receptor blockers (ARBs), which are widely used to treat hypertension and heart failure. |
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Product Name | Angiotensinogen (1-14), human | ||||||
Molecular Formula | C83H122N24O19 | ||||||
Molecular Weight | 1760.0 g/mol | ||||||
IUPAC Name | 3-amino-4-[[1-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | ||||||
Standard InChI | InChI=1S/C83H122N24O19/c1-11-45(9)67(105-75(118)57(30-48-22-24-52(108)25-23-48)99-77(120)65(43(5)6)103-70(113)54(20-16-26-91-83(86)87)95-69(112)53(84)34-64(110)111)80(123)101-60(33-51-38-90-41-94-51)81(124)107-27-17-21-62(107)76(119)98-56(29-47-18-14-13-15-19-47)71(114)97-58(31-49-36-88-39-92-49)72(115)96-55(28-42(3)4)74(117)104-66(44(7)8)78(121)106-68(46(10)12-2)79(122)100-59(32-50-37-89-40-93-50)73(116)102-61(82(125)126)35-63(85)109/h13-15,18-19,22-25,36-46,53-62,65-68,108H,11-12,16-17,20-21,26-35,84H2,1-10H3,(H2,85,109)(H,88,92)(H,89,93)(H,90,94)(H,95,112)(H,96,115)(H,97,114)(H,98,119)(H,99,120)(H,100,122)(H,101,123)(H,102,116)(H,103,113)(H,104,117)(H,105,118)(H,106,121)(H,110,111)(H,125,126)(H4,86,87,91) | ||||||
Standard InChIKey | UYYRANYWSOXAEK-UHFFFAOYSA-N | ||||||
SMILES | CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N | ||||||
Canonical SMILES | CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N | ||||||
Sequence | One Letter Code: DRVYIHPFHLVIHN | ||||||
PubChem Compound | 16168596 | ||||||
Last Modified | Feb 18 2024 |
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